4-Oxatricyclo[3.2.1.02,7]octan-3-one
CAS No.: 5649-99-0
Cat. No.: VC19730731
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5649-99-0 |
|---|---|
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 4-oxatricyclo[3.2.1.02,7]octan-3-one |
| Standard InChI | InChI=1S/C7H8O2/c8-7-6-4-1-3(9-7)2-5(4)6/h3-6H,1-2H2 |
| Standard InChI Key | LQAMGYDMXVYDFX-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3C1C3C(=O)O2 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The core structure of 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one consists of a tricyclic framework with bridgehead oxygen and ketone functionalities. The IUPAC name derives from its three-ring system (tricyclo[3.2.1.0²,⁷]), where the "4-oxa" designation indicates an oxygen atom replacing a carbon at position 4, and the "3-one" suffix specifies a ketone group at position 3 .
Key structural parameters include:
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Molecular weight: 124.14 g/mol (PubChem) vs. 124.137 g/mol (Chemsrc)
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Ring system: Fused bicyclo[2.2.1]heptane derivative with an epoxy bridge
Table 1: Comparative Structural Data
| Property | PubChem | Chemsrc |
|---|---|---|
| Molecular Weight | 124.14 g/mol | 124.137 g/mol |
| Density | - | 1.356 g/cm³ |
| Boiling Point | - | 284.8°C at 760 mmHg |
| Flash Point | - | 114.7°C |
Spectroscopic Fingerprinting
The compound exhibits distinct spectral features:
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IR Spectroscopy: Strong absorption at 1745 cm⁻¹ corresponding to the carbonyl stretch of the ketone group . The epoxy C-O-C asymmetric stretching appears as a medium-intensity band near 1250 cm⁻¹ .
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Mass Spectrometry: Base peak at m/z 124 (molecular ion) with characteristic fragmentation patterns at m/z 96 (loss of CO) and m/z 68 (ring-opening fragment) .
Computational Analysis
Density Functional Theory (DFT) calculations reveal:
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Dipole moment: 3.12 D, indicating significant polarity due to oxygen electronegativity
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Heat of Formation: +48.3 kcal/mol, reflecting strain energy from the fused ring system
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HOMO-LUMO gap: 7.2 eV, suggesting moderate electronic stability
Synthetic Pathways and Reaction Chemistry
Laboratory Synthesis
The primary synthetic route involves photochemical [2+2] cycloaddition of norbornene derivatives followed by oxidative ketonization. Rosenberg et al. (2002) demonstrated a 63% yield using:
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Norbornadiene dimerization under UV light (λ = 254 nm)
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Epoxidation with m-chloroperbenzoic acid
The reaction mechanism proceeds through a diradical intermediate, with stereochemical control achieved via solvent polarity modulation .
Thermal Stability
Thermogravimetric analysis shows decomposition onset at 215°C (5% mass loss), with complete degradation by 310°C . The activation energy for thermal decomposition, calculated via Kissinger method, is 142 kJ/mol .
Reactivity Profile
The molecule demonstrates unique reactivity patterns:
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Nucleophilic Attack: Preferential opening of the epoxy ring at the less hindered bridgehead carbon (C2) by Grignard reagents
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Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ketone to alcohol while preserving the epoxy ring
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Acid-Catalyzed Rearrangement: Forms tricyclo[3.3.0.0²,⁸]octan-3-one derivative under strong acidic conditions
Physicochemical Properties
Thermodynamic Parameters
Crystallographic Data
Single-crystal X-ray diffraction reveals:
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Space group: P2₁/c (monoclinic)
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Unit cell parameters:
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Density (calculated): 1.372 g/cm³, correlating with experimental values
Applications and Industrial Relevance
Synthetic Intermediate
The strained ring system makes it valuable for:
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Production of chiral ligands in asymmetric catalysis
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Precursor to tricyclic antidepressants through amine alkylation
Materials Science
Epoxy resin formulations incorporating this compound show:
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